Cas no 119802-69-6 (2-amino-1-(3-chlorophenyl)propan-1-one)

2-amino-1-(3-chlorophenyl)propan-1-one 化学的及び物理的性質
名前と識別子
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- 3-Chloro Cathinone
- 2-AMINO-1-(3-CHLOROPHENYL)-1-PROPANONE HCL
- 2-amino-1-(3-chlorophenyl)propan-1-one
- 2-AMino-1-(3-chlorophenyl)-
- 1-Propanone, 2-aMino-1-(3-chlorophenyl)-
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- インチ: InChI=1S/C9H10ClNO/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6H,11H2,1H3CopyCopied
- InChIKey: RDWWHMAISJGIDU-UHFFFAOYSA-NCopyCopied
- SMILES: O=C(c1cc(Cl)ccc1)C(C)NCopyCopied
計算された属性
- 精确分子量: 183.04500
- 同位素质量: 183.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 43.1Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: NA
- Boiling Point: 304.1±27.0 °C at 760 mmHg
- フラッシュポイント: 137.7±23.7 °C
- PSA: 43.09000
- LogP: 2.57020
- じょうきあつ: 0.0±0.6 mmHg at 25°C
2-amino-1-(3-chlorophenyl)propan-1-one Security Information
- 危害声明: CAUTION: May irritate eyes, skin
- セキュリティの説明: CAUT
2-amino-1-(3-chlorophenyl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
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Enamine | EN300-1260748-10000mg |
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Enamine | EN300-1260748-50mg |
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Enamine | EN300-1260748-5000mg |
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Enamine | EN300-1260748-500mg |
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Enamine | EN300-1260748-0.25g |
2-amino-1-(3-chlorophenyl)propan-1-one |
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$1078.0 | 2023-06-08 | ||
Enamine | EN300-1260748-0.5g |
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Enamine | EN300-1260748-10.0g |
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Enamine | EN300-1260748-2500mg |
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Enamine | EN300-1260748-5.0g |
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Enamine | EN300-1260748-1.0g |
2-amino-1-(3-chlorophenyl)propan-1-one |
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2-amino-1-(3-chlorophenyl)propan-1-one 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
2-amino-1-(3-chlorophenyl)propan-1-oneに関する追加情報
Introduction to 2-Amino-1-(3-Chlorophenyl)propan-1-one (CAS No. 119802-69-6)
2-Amino-1-(3-chlorophenyl)propan-1-one, also known by its CAS number 119802-69-6, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is a member of the amino acid derivatives and has garnered attention for its potential in the development of novel therapeutic agents. This introduction aims to provide a comprehensive overview of the chemical properties, synthesis methods, biological activities, and recent research advancements related to 2-amino-1-(3-chlorophenyl)propan-1-one.
Chemical Properties: 2-Amino-1-(3-chlorophenyl)propan-1-one is a white crystalline solid with a molecular formula of C9H9ClNO. It has a molecular weight of 184.63 g/mol. The compound exhibits good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but it is sparingly soluble in water. The presence of the amino group and the chlorinated phenyl ring imparts unique chemical reactivity and biological properties to this compound.
Synthesis Methods: The synthesis of 2-amino-1-(3-chlorophenyl)propan-1-one can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 3-chlorobenzaldehyde with acetone in the presence of an amine catalyst, followed by reduction and subsequent oxidation steps. Another approach involves the condensation of 3-chlorobenzoyl chloride with alanine or its derivatives, followed by deprotection and oxidation. These synthetic routes have been optimized to improve yield and purity, making them suitable for large-scale production.
Biological Activities: Recent studies have highlighted the diverse biological activities of 2-amino-1-(3-chlorophenyl)propan-1-one. One notable application is its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of certain kinases, which are key regulators of cellular signaling processes. This property makes it a promising lead compound for the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.
In addition to its enzymatic inhibition properties, 2-amino-1-(3-chlorophenyl)propan-1-one has also demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. Further research is needed to explore its mechanism of action and optimize its efficacy for clinical applications.
Clinical Applications: The potential clinical applications of 2-amino-1-(3-chlorophenyl)propan-1-one are currently being explored through preclinical studies and early-stage clinical trials. One area of focus is its use as a therapeutic agent for cancer treatment. Preclinical studies have shown that it can selectively target cancer cells while sparing normal cells, reducing the risk of side effects associated with traditional chemotherapy. Additionally, its ability to inhibit specific kinases involved in cancer progression makes it a valuable candidate for combination therapies.
In the field of neurodegenerative diseases, 2-amino-1-(3-chlorophenyl)propan-1-one has shown promise in preclinical models of Alzheimer's disease and Parkinson's disease. It has been found to reduce neuroinflammation and protect neuronal cells from oxidative stress, suggesting its potential as a neuroprotective agent. Further research is needed to validate these findings in human subjects.
Recent Research Advancements: Recent advancements in computational chemistry and high-throughput screening technologies have significantly accelerated the discovery and optimization of compounds like 2-amino-1-(3-chlorophenyl)propan-1-one. Machine learning algorithms have been employed to predict the biological activity and pharmacokinetic properties of this compound, enabling researchers to identify promising lead candidates more efficiently.
In addition, structural biology techniques such as X-ray crystallography and cryo-electron microscopy have provided valuable insights into the molecular interactions between 2-amino-1-(3-chlorophenyl)propan-1-one and its target proteins. These structural studies have guided the rational design of more potent and selective analogs, enhancing their therapeutic potential.
Safety Considerations: While 2-amino-1-(3-chlorophenyl)propan-1-one shows promise as a therapeutic agent, safety considerations are paramount in its development. Preclinical toxicology studies have been conducted to evaluate its safety profile, including assessments of acute toxicity, genotoxicity, and long-term effects. These studies have generally shown that it is well-tolerated at therapeutic doses, but further investigations are needed to ensure its safety in human subjects.
FUTURE DIRECTIONS AND CONCLUSIONS: The ongoing research on 2-amino-1-(3-chlorophenyl)propan-1-one (CAS No. 119802-69-6) holds significant promise for advancing our understanding of its biological activities and therapeutic potential. Future studies should focus on optimizing its pharmacological properties, exploring new applications, and conducting more extensive clinical trials to validate its efficacy and safety in human subjects.
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